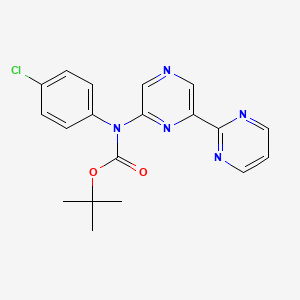
(4-Chloro-phenyl)-(6-pyrimidin-2-yl-pyrazin-2-yl)-carbamic acid tert-butyl ester
Cat. No. B8310232
M. Wt: 383.8 g/mol
InChI Key: MKFKBVCUKTTWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08415358B2
Procedure details


Bis(triphenylphosphine)palladium(II) dichloride (95 mg, 0.13 mmol) and 2-(tributylstannyl)-pyrimidine (493 mg, 1.34 mmol) were added to a degassed solution of (4-chloro-phenyl)-(6-chloro-pyrazin-2-yl)-carbamic acid tent-butyl ester (500 mg, 1.47 mmol) and lithium chloride (170 mg, 4.00 mmol) in toluene (5 mL) and the mixture was heated to reflux over night. The reaction was quenched with aqueous sodium hydrogen carbonate and brine. The aqueous phase was extracted with ethyl acetate (4×15 mL). The combined organic phases were washed with brine, dried over anhydrous sodium sulphate, filtrated and evaporated. The crude product was purified by column chromatography (ethyl acetate/heptane as eluent) to give (4-chloro-phenyl)-(6-pyrimidin-2-yl-pyrazin-2-yl)-carbamic acid tert-butyl ester (53 mg, 10%) as a white solid.

Name
(4-chloro-phenyl)-(6-chloro-pyrazin-2-yl)-carbamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
butyl ester
Quantity
500 mg
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
C([Sn](CCCC)(CCCC)[C:6]1[N:11]=[CH:10][CH:9]=[CH:8][N:7]=1)CCC.[Cl:20][C:21]1[CH:26]=[CH:25][C:24]([N:27]([C:31]2[CH:36]=[N:35][CH:34]=[C:33](Cl)[N:32]=2)[C:28](=[O:30])[OH:29])=[CH:23][CH:22]=1.[Cl-].[Li+].[C:40]1([CH3:46])[CH:45]=CC=C[CH:41]=1>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[C:40]([O:29][C:28](=[O:30])[N:27]([C:24]1[CH:25]=[CH:26][C:21]([Cl:20])=[CH:22][CH:23]=1)[C:31]1[CH:36]=[N:35][CH:34]=[C:33]([C:6]2[N:7]=[CH:8][CH:9]=[CH:10][N:11]=2)[N:32]=1)([CH3:46])([CH3:45])[CH3:41] |f:2.3,^1:49,68|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
493 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](C1=NC=CC=N1)(CCCC)CCCC
|
|
Name
|
(4-chloro-phenyl)-(6-chloro-pyrazin-2-yl)-carbamic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)N(C(O)=O)C1=NC(=CN=C1)Cl
|
[Compound]
|
Name
|
butyl ester
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
170 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
95 mg
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux over night
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with aqueous sodium hydrogen carbonate and brine
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with ethyl acetate (4×15 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by column chromatography (ethyl acetate/heptane as eluent)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(N(C1=NC(=CN=C1)C1=NC=CC=N1)C1=CC=C(C=C1)Cl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 53 mg | |
| YIELD: PERCENTYIELD | 10% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
